molecular formula C3H10ClNO B1295778 N-Isopropylhydroxylamine hydrochloride CAS No. 50632-53-6

N-Isopropylhydroxylamine hydrochloride

Cat. No. B1295778
CAS RN: 50632-53-6
M. Wt: 111.57 g/mol
InChI Key: BYXUIKZQGOPKFR-UHFFFAOYSA-N
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Description

N-Isopropylhydroxylamine hydrochloride is a chemical compound that has been utilized in various synthetic processes. It serves as a precursor or intermediate in the synthesis of a range of compounds, including hydroxamic acids, amino acid derivatives, and isoxazolines. The compound's reactivity and utility in organic synthesis make it a valuable subject of study in the field of chemistry.

Synthesis Analysis

The synthesis of dimeric N-isopropylhydroxamic acids involves the reaction of acid chlorides with N-isopropylhydroxylamine, as demonstrated in the creation of compounds with varying chain lengths between the hydroxamic acid units . Additionally, N-isopropylhydroxylamine hydrochloride has been used in the ring opening of chiral oxaziridines by nitrogen-containing nucleophiles, leading to the formation of N-hydroxy-alpha-L-amino acid methyl esters . This process highlights the compound's role in generating important intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of N-isopropylhydroxamic acids has been elucidated through single-crystal x-ray diffraction, revealing a trans conformation of the planar hydroxamate groups, which is in contrast to the cis conformation typically observed in structurally characterized hydroxamic acids . The adipoyl derivative, in particular, exhibits strong intermolecular hydrogen bonds that compensate for the absence of intramolecular hydrogen bonding, a feature that influences the compound's stability and reactivity .

Chemical Reactions Analysis

N-Isopropylhydroxylamine hydrochloride participates in various chemical reactions, including the synthesis of centrally active N-substituted analogs of phenylisopropylamine , the creation of optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides with analgesic activity , and the formation of trichloroacetimidates used for esterification of N-protected amino acids . These reactions demonstrate the compound's versatility in contributing to the synthesis of pharmacologically active molecules and intermediates for peptide synthesis.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of N-isopropylhydroxylamine hydrochloride, its reactivity in the synthesis of unnatural amino acids using isopropylamine as an amino donor and its reaction with aryl trifluoromethyl-β-diketones to form isoxazolines suggest that it has specific chemical properties that make it suitable for use in organic synthesis. These properties likely include its ability to act as a nucleophile and participate in hydrogen bonding, which are critical for its role in the aforementioned reactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Dimeric N-Isopropylhydroxamic Acids : N-Isopropylhydroxylamine hydrochloride is used in synthesizing dimeric N-isopropylhydroxamic acids, which exhibit unique structural characteristics. The study by Smith & Raymond (1980) reveals that these compounds form strong intermolecular hydrogen bonds and adopt a pleated plane structure, differing from other structurally characterized hydroxamic acids.

Chemical Transformations and Reactions

  • Oxidation of N-Hydroxy-Derivatives : N-Isopropylhydroxylamine hydrochloride is involved in the oxidation processes of certain compounds. As per Jordan, Markwell, & Woolcott (1978), it reacts with specific epoxides to produce hydroxylamines, which are essential in studying the in vivo degradation of certain β-adrenoceptor antagonists.

Synthesis of Complex Organic Molecules

  • Synthesis of Dichloro-Phenylalkanones : The research by Kimpe, Coppens, Welch, & Corte (1990) demonstrates the use of N-isopropylhydroxylamine hydrochloride in synthesizing N-(2,2-dichloro-1-phenylalkylidene)isopropylamines. This process offers easy access to 2,2-dichloro-1-phenyl-1-alkanones, highlighting its utility in organic chemistry.

Safety And Hazards

N-Isopropylhydroxylamine hydrochloride can cause skin and eye irritation and may cause respiratory irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

N-propan-2-ylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-3(2)4-5;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXUIKZQGOPKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198675
Record name N-Isopropyl hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylhydroxylamine hydrochloride

CAS RN

50632-53-6
Record name N-Isopropyl hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632536
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Record name 50632-53-6
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Record name N-Isopropyl hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Isopropylhydroxylamine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Jahangirian, MJ Haron, NA Yusof, S Silong… - Molecules, 2011 - mdpi.com
… N-methylhydroxylamine hydrochloride, N-isopropylhydroxylamine hydrochloride and N-benzyl-hydroxylamine hydrochloride were purchased from Aldrich (USA). Hexane, absolute …
Number of citations: 25 www.mdpi.com
NH Anderson, ROC Norman - Journal of the Chemical Society B …, 1971 - pubs.rsc.org
… An excess (60 ml) of titanium(rr1) chloride solution (12+% wlv) was added dropwise during 1 h to a stirred solution of N-isopropylhydroxylamine hydrochloride (22 g) , diethyl maleate (…
Number of citations: 45 pubs.rsc.org
MC Whisler, P Beak - The Journal of Organic Chemistry, 2003 - ACS Publications
… hydrochloride, or N-isopropylhydroxylamine hydrochloride provides the expected cyclopentyl … hydrochloride and N-isopropylhydroxylamine hydrochloride require heating to reflux for …
Number of citations: 71 pubs.acs.org
MJ Haron, H Jahangirian, S Silong, NA Yusof… - Journal of oleo …, 2012 - jstage.jst.go.jp
… Sodium acetate, copper(Ⅱ)nitrate, N-methylhydroxylamine hydrochloride, N-isopropylhydroxylamine hydrochloride and N-benzyl-hydroxylamine hydrochloride were purchased from …
Number of citations: 10 www.jstage.jst.go.jp
M Tabatabai, B Garska, N Moszner… - Polymer …, 2011 - Wiley Online Library
… Amounts of 0.5 g (12.6 mmol) of sodium hydroxide, 1.78 g (2.5 mmol) of 4a and 1.4 g (12.6 mmol) of N-isopropylhydroxylamine hydrochloride were added to 30 mL of ethanol. After …
Number of citations: 7 onlinelibrary.wiley.com
X Wang, M Zhu, F Gao, W Wei, Y Qian, HK Liu… - Journal of Inorganic …, 2018 - Elsevier
Iridium-based anticancer reagents are receiving increasing attention for their high cytotoxicity. Herein, by activating Csingle bondH bonds in the well-known antioxidant α-phenyl-N-tert-…
Number of citations: 24 www.sciencedirect.com
FG Bordwell, WZ Liu - Journal of the American Chemical Society, 1996 - ACS Publications
… N-Isopropylhydroxylamine hydrochloride, N-tert-butylhydroxylamine hydrochloride, N-hydroxyldiethylamine, N-oxyl-2,2,6,6-tetramethylpiperidine, di-tert-butyl nitroxide, and tropane (N-…
Number of citations: 147 pubs.acs.org
SA Ali, SMA Hashmi, MN Siddiqui, MIM Wazeer - Tetrahedron, 1996 - Elsevier
… The organic layer was dried (Na2SO4) and HCI gas was passed through the solution to obtain N-Methyl-N-isopropylhydroxylamine hydrochloride as a colorless liquid (1.08 g, 86% ) (…
Number of citations: 48 www.sciencedirect.com
D Kang, S Lee, J Kim - Chem, 2022 - cell.com
A chemically revertible bioconjugation strategy featuring a new bioorthogonal dissociative reaction employing enamine N-oxides is described. The reaction is rapid, complete, …
Number of citations: 10 www.cell.com
X Lin, GD Artman III, D Stien, SM Weinreb - Tetrahedron, 2001 - Elsevier
… Our approach began with hydroxamic acid 38 which was easily prepared from acryloyl chloride and commercially available N-isopropylhydroxylamine hydrochloride (Scheme 8). …
Number of citations: 58 www.sciencedirect.com

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